N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide
Description
The target compound features a tetrahydroquinoline core with two distinct sulfonamide substituents: a 4-fluorobenzenesulfonyl group at position 1 and a 4-methoxybenzenesulfonamide at position 7 (Fig. 1). Its structural complexity necessitates advanced synthetic and analytical techniques, as evidenced by spectroscopic characterization methods (e.g., NMR, MS) in related compounds .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-19-8-12-20(13-9-19)31(26,27)24-18-7-4-16-3-2-14-25(22(16)15-18)32(28,29)21-10-5-17(23)6-11-21/h4-13,15,24H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAVCOCFBRSRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as AlCl3 for Friedel-Crafts alkylation and sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of aromatic rings, this compound can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Nucleophilic Substitution: The sulfonyl groups can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as Br2, Cl2, and HNO3 for substitution reactions.
Oxidizing Agents: Such as KMnO4 and H2O2 for oxidation reactions.
Reducing Agents: Such as LiAlH4 and NaBH4 for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Modifications at Position 1
- Target Compound : 4-Fluorobenzenesulfonyl group.
- The fluorine atom introduces electronegativity, enhancing hydrophobic interactions and metabolic stability.
- 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (): Propylsulfonyl group replaces the fluorophenyl ring, reducing aromaticity but increasing aliphatic flexibility. The 4-ethoxy-3-fluoro substituent on the benzenesulfonamide (position 7) introduces steric bulk and electronic effects distinct from the target’s 4-methoxy group .
Substituent Variations at Position 7
- Target Compound: 4-Methoxybenzenesulfonamide.
- N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-(3-Methoxyphenoxy)acetamide (): 2-(3-Methoxyphenoxy)acetamide replaces the sulfonamide, introducing an ether linkage and meta-methoxy group. This substitution reduces sulfonamide-mediated hydrogen bonding but may improve solubility due to the acetamide moiety .
Core Structure Modifications
- (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-Tetrahydroquinolin-4-yl)-2-Methylpropane-2-Sulfamide (): Butyryl and naphthalenylmethyl groups modify the tetrahydroquinoline core, increasing lipophilicity and steric bulk. Such substitutions may enhance receptor affinity but compromise aqueous solubility .
- N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)thiophene-2-Carboximidamide Dihydrochloride (): Piperidin-4-yl and thiophene-carboximidamide groups introduce basic nitrogen centers, altering charge distribution and bioavailability. The dihydrochloride salt form improves solubility, a strategy applicable to the target compound for pharmacokinetic optimization .
Electronic and Steric Effects
Solubility and Bioavailability
- Sulfonamide vs. Acetamide : Sulfonamides (target, ) exhibit higher polarity but lower solubility than acetamides (). Salt formation (e.g., dihydrochloride in ) could mitigate this .
- Aromatic vs. Aliphatic Substituents : Naphthalene () and thiophene () groups increase logP values, posing challenges for aqueous solubility .
Data Table: Structural and Functional Comparison
Biological Activity
The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is a derivative of tetrahydroquinoline that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tetrahydroquinoline core substituted with sulfonyl and methoxy groups. Its molecular formula is C19H20FNO4S2, and it has a molecular weight of 397.49 g/mol. The inclusion of a fluorobenzenesulfonyl moiety enhances its pharmacological properties.
Structural Formula
Recent studies have indicated that this compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt) , a critical regulator of Th17 cell differentiation. Th17 cells are implicated in various autoimmune diseases, making RORγt a significant therapeutic target .
Psoriasis and Rheumatoid Arthritis
In preclinical models, particularly in mice, the compound demonstrated significant efficacy in treating psoriasis at lower doses compared to existing treatments like GSK2981278. Specifically, the compound exhibited a bioavailability of 48.1% in mice and 32.9% in rats . Furthermore, it showed promising results in mouse models of rheumatoid arthritis, indicating its potential for broader applications in autoimmune conditions.
Comparative Studies
| Compound | Bioavailability (Mice) | Bioavailability (Rats) | Efficacy in Psoriasis | Efficacy in Rheumatoid Arthritis |
|---|---|---|---|---|
| D4 | 48.1% | 32.9% | Yes | Yes |
| GSK2981278 | 6.2% | 4.1% | No | No |
Case Studies and Research Findings
A notable study published in November 2024 highlighted the advantages of this compound over traditional treatments. The study found that (R)-D4 , a specific enantiomer of the compound, matched or exceeded the therapeutic effects of GSK2981278 while being safer and more effective at lower doses . No adverse effects were observed after two weeks of administration.
Safety Profile
The safety profile of This compound is promising as well. The absence of adverse effects in animal models suggests that it could be a viable candidate for further clinical development.
Q & A
Q. Methodological Answer :
Docking studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into the RORγ ligand-binding domain (PDB ID: 4NIE).
Key interactions :
- Sulfonamide oxygen forms hydrogen bonds with Arg366.
- Fluorine atoms engage in hydrophobic contacts with Leu324 and Val361 .
MD simulations : Run 100-ns molecular dynamics (MD) simulations in GROMACS to assess stability of the ligand-receptor complex .
Advanced: How to address contradictions in bioactivity data across different assays?
Methodological Answer :
Contradictions may arise from:
Assay conditions : Varying cell lines (e.g., HEK293 vs. CHO) or reporter systems (luciferase vs. β-galactosidase) alter efficacy .
Solubility issues : Use DMSO stock solutions ≤0.1% to avoid precipitation. Validate solubility via nephelometry.
Metabolic stability : Assess compound stability in liver microsomes (e.g., human vs. mouse) to rule out false negatives .
Q. Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low potency in assay | Test metabolite stability |
| High variability | Standardize cell passage number |
Basic: What spectroscopic techniques confirm the compound’s purity and structure?
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies protons on the tetrahydroquinoline (δ 1.5–2.5 ppm) and sulfonamide (δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 489.12 for C₂₂H₂₁F₂N₂O₄S₂) .
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
Advanced: What strategies optimize in vivo pharmacokinetics of this sulfonamide derivative?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
